Cyclo(-Phe-Trp)
Overview
Description
Cyclo(-Phe-Trp) is a cyclic dipeptide composed of L-tryptophan and L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-Phe-Trp) typically involves the cyclization of linear dipeptides. One common method is the solution-phase synthesis, where L-tryptophan and L-phenylalanine are first coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The resulting linear dipeptide is then cyclized using a cyclization reagent such as triphosgene under anhydrous conditions.
Industrial Production Methods
Industrial production of Cyclo(-Phe-Trp) may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Cyclo(-Phe-Trp) can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings of L-tryptophan and L-phenylalanine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Electrophiles like bromine (Br2), chlorine (Cl2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while reduction can lead to the formation of reduced dipeptides.
Scientific Research Applications
Cyclo(-Phe-Trp) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide cyclization.
Biology: Investigated for its role in modulating biological processes, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of Cyclo(-Phe-Trp) involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The indole ring of L-tryptophan and the aromatic ring of L-phenylalanine play crucial roles in these interactions, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclo-(L-Trp-L-Tyr): Another cyclic dipeptide with similar structural features but containing L-tyrosine instead of L-phenylalanine.
Cyclo-(L-Trp-L-Leu): A cyclic dipeptide with L-leucine replacing L-phenylalanine.
Cyclo-(L-Trp-L-Val): Contains L-valine instead of L-phenylalanine.
Uniqueness
Cyclo(-Phe-Trp) is unique due to the specific combination of L-tryptophan and L-phenylalanine, which imparts distinct structural and functional properties. The presence of both indole and aromatic rings allows for diverse chemical reactivity and biological interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3S,6S)-3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19-17(10-13-6-2-1-3-7-13)22-20(25)18(23-19)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,12,17-18,21H,10-11H2,(H,22,25)(H,23,24)/t17-,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVKAUWOMPJEMI-ROUUACIJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017851 | |
Record name | Isorugulosuvine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6521-48-8 | |
Record name | Isorugulosuvine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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